3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide 3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide U-49900 is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900.1 This product is intended for research and forensic applications.
U-49900 (CRM) is a certified reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.
U-49900 (cas 67579-76-4) is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 67579-76-4
VCID: VC0162941
InChI: InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1
SMILES: CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C18H26Cl2N2O
Molecular Weight: 357.3 g/mol

3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide

CAS No.: 67579-76-4

Cat. No.: VC0162941

Molecular Formula: C18H26Cl2N2O

Molecular Weight: 357.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide - 67579-76-4

Specification

Description U-49900 is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900.1 This product is intended for research and forensic applications.
U-49900 (CRM) is a certified reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.
U-49900 (cas 67579-76-4) is an analytical reference material categorized as an opioid. The primary metabolite of U-49900 is N-desethyl U-49900. This product is intended for research and forensic applications.
CAS No. 67579-76-4
Molecular Formula C18H26Cl2N2O
Molecular Weight 357.3 g/mol
IUPAC Name 3,4-dichloro-N-[(1R,2R)-2-(diethylamino)cyclohexyl]-N-methylbenzamide
Standard InChI InChI=1S/C18H26Cl2N2O/c1-4-22(5-2)17-9-7-6-8-16(17)21(3)18(23)13-10-11-14(19)15(20)12-13/h10-12,16-17H,4-9H2,1-3H3/t16-,17-/m1/s1
Standard InChI Key AXACJBKFKCCIOR-IAGOWNOFSA-N
Isomeric SMILES CCN(CC)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
SMILES CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CCN(CC)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator